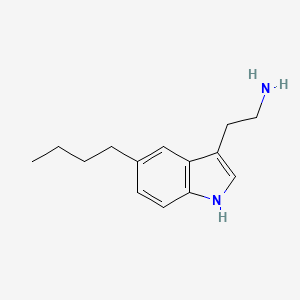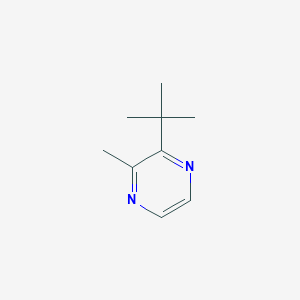![molecular formula C14H12N2 B14671105 2-[(Pyridin-4-yl)methyl]-1H-indole CAS No. 38072-83-2](/img/structure/B14671105.png)
2-[(Pyridin-4-yl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Pyridin-4-yl)methyl]-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a pyridine ring attached to the indole moiety via a methylene bridge, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methyl]-1H-indole typically involves the following steps:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Reduction: The intermediate is reduced using sodium and ammonium chloride in ethanol solution to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-[(Pyridin-4-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.
Reduction: Sodium and ammonium chloride in ethanol.
Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[(Pyridin-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
3-alkylindoles: Compounds containing an indole moiety with an alkyl chain at the 3-position.
Pyridinylmethyl derivatives: Compounds with a pyridine ring attached via a methylene bridge.
Uniqueness: 2-[(Pyridin-4-yl)methyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the indole and pyridine rings makes it a versatile compound for various applications.
特性
CAS番号 |
38072-83-2 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-(pyridin-4-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H12N2/c1-2-4-14-12(3-1)10-13(16-14)9-11-5-7-15-8-6-11/h1-8,10,16H,9H2 |
InChIキー |
XQCCGYGXBKSCIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


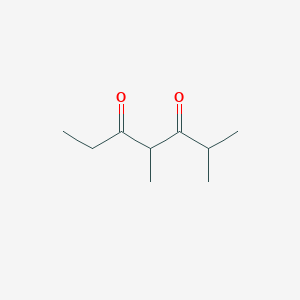
![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
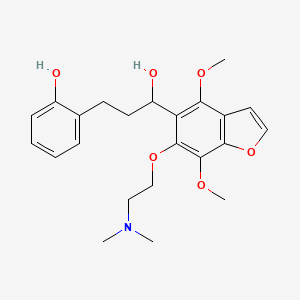
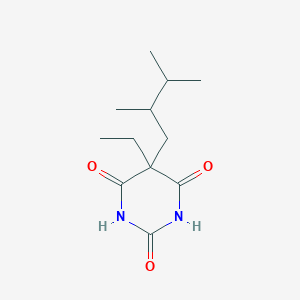
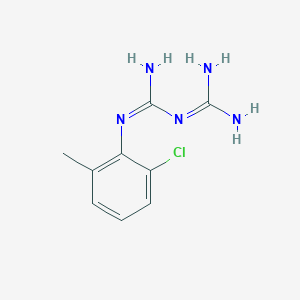
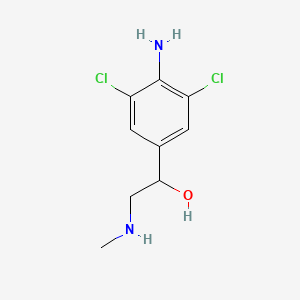
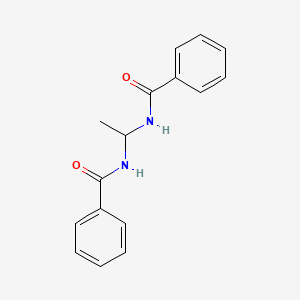
![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)

![Benzamide, 4-nitro-N-[(3-nitrophenyl)sulfonyl]-](/img/structure/B14671093.png)
